3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole
Description
Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Chemical Research
The 1,2,4-triazole ring is a five-membered heterocycle that is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its consistent presence in a wide array of therapeutic agents across different disease areas. researchgate.netnih.gov The versatility of the 1,2,4-triazole nucleus is attributed to its unique physicochemical properties, including its high chemical stability, rigidity, solubility, and its capacity for hydrogen bonding and dipole interactions, which facilitate high-affinity binding to biological targets. researchgate.net
Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities. researchgate.net Research has extensively documented their efficacy as antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net The incorporation of the 1,2,4-triazole moiety has been a successful strategy in the development of numerous clinically approved drugs. nih.gov For instance, fluconazole (B54011) and itraconazole (B105839) are leading antifungal drugs, while letrozole (B1683767) and anastrozole (B1683761) are used in cancer therapy. nih.govnih.gov This proven track record underscores the importance of the 1,2,4-triazole scaffold as a foundational element for the design of new and effective therapeutic molecules. researchgate.net
| Compound Name | Therapeutic Class | Significance of 1,2,4-Triazole Core |
|---|---|---|
| Fluconazole | Antifungal | Core scaffold for inhibiting fungal cytochrome P450 enzymes. nih.govnih.gov |
| Letrozole | Anticancer | Essential for aromatase inhibition in breast cancer treatment. researchgate.netnih.gov |
| Ribavirin | Antiviral | Acts as a broad-spectrum antiviral agent. researchgate.netnih.gov |
| Alprazolam | Anxiolytic | Forms part of the fused ring system in this benzodiazepine (B76468) derivative. nih.gov |
| Rizatriptan | Antimigraine | Component of a serotonin (B10506) 5-HT1B/1D receptor agonist. nih.gov |
Role of Azetidine (B1206935) and Cyclopropyl (B3062369) Moieties in Enhancing Molecular Functionality
The functionalization of a core scaffold like 1,2,4-triazole with specific substituents is a key strategy for optimizing molecular properties. The inclusion of azetidine and cyclopropyl groups in the target molecule is a deliberate design choice based on their well-documented benefits in medicinal chemistry.
Azetidine Moiety: Azetidine, a four-membered saturated nitrogen heterocycle, has gained prominence as a valuable building block in drug design. nih.govenamine.net Its primary contribution is the introduction of molecular rigidity and a defined three-dimensional structure, which can be crucial for precise interaction with a biological target. enamine.netambeed.com This conformational constraint can lead to higher binding affinity by reducing the entropic penalty upon binding. enamine.net Furthermore, the azetidine ring is considered a favorable framework in drug discovery due to its balance of chemical stability and molecular rigidity. nih.govambeed.com It can serve as a non-classical bioisostere for other commonly used groups, helping to fine-tune properties such as solubility, lipophilicity, and metabolic stability. lifechemicals.com
Cyclopropyl Moiety: The cyclopropyl group is another small ring system that is increasingly utilized in drug development to address various challenges. nih.gov Its unique steric and electronic properties distinguish it from simple alkyl chains. unl.ptfiveable.me The strained, triangular structure results in C-C bonds with enhanced p-character, allowing for conjugation with adjacent π systems. nih.govunl.pt In medicinal chemistry, the cyclopropyl group is often used to increase potency, improve metabolic stability, and reduce off-target effects. nih.govscientificupdate.com For example, replacing an N-ethyl group, which is susceptible to CYP450-mediated oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de It can also act as a rigid linker or an isosteric replacement for moieties like isopropyl or phenyl groups to modulate a drug's performance. scientificupdate.comiris-biotech.de
| Structural Moiety | Key Contributions in Drug Design | Example Effect |
|---|---|---|
| Azetidine | Introduces conformational rigidity; acts as a bioisostere. enamine.netambeed.com | Can lead to higher binding affinity due to reduced entropy loss upon binding. enamine.net |
| Improves physicochemical properties (e.g., solubility). lifechemicals.com | Provides a 3D exit vector for further chemical exploration. | |
| Cyclopropyl | Enhances metabolic stability. nih.goviris-biotech.de | Can replace metabolically vulnerable alkyl groups (e.g., N-ethyl). iris-biotech.de |
| Increases potency and reduces off-target effects. nih.govscientificupdate.com | Acts as a rigid isostere for groups like gem-dimethyl or phenyl. scientificupdate.comiris-biotech.de | |
| Modulates lipophilicity and electronic properties. unl.ptiris-biotech.de | The strained ring's unique electronics can influence receptor interactions. fiveable.me |
Historical Context and Evolution of Research on 1,2,4-Triazole-Azetidine Conjugates
The development of hybrid molecules that combine two or more distinct pharmacophores is a well-established strategy in drug discovery, often referred to as molecular hybridization. nih.gov This approach aims to create new chemical entities with potentially synergistic or additive biological activities, or with improved pharmacokinetic profiles.
The specific conjugation of 1,2,4-triazole and azetidine rings represents a logical progression within this paradigm. While the history of this specific pairing is not as extensive as that of the individual scaffolds, research into such conjugates is emerging. For example, studies have described the synthesis of novel series of phenyl-substituted azetidine-containing 1,2,4-triazole derivatives. researchgate.net In this work, the azetidine ring was synthesized onto a precursor molecule already containing the triazole, and the resulting conjugates were evaluated for their antibacterial activity. The findings from such studies, which demonstrated that certain derivatives exhibited potent inhibitory activities, provide a concrete foundation for the continued exploration of 1,2,4-triazole-azetidine conjugates as a promising area for identifying new bioactive compounds. researchgate.net This evolution reflects a broader trend in medicinal chemistry to systematically combine validated structural motifs to access novel and functionally optimized chemical space.
Rationale for Investigating 3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole as a Unique Chemical Entity
The rationale for the focused investigation of this compound is built upon a convergent synthesis of the principles outlined in the preceding sections. This molecule represents a unique and deliberate combination of three validated medicinal chemistry motifs, each poised to contribute distinct advantages.
The 1,2,4-Triazole Core: This serves as the foundational pharmacophore, providing a high probability of conferring biological activity based on its privileged scaffold status. researchgate.netnih.gov
The 3-Azetidinyl Substituent: The placement of the azetidine ring at the 3-position of the triazole introduces a rigid, three-dimensional element. This contrasts with more flexible alkyl or aryl substituents and provides a specific vector for interaction with a target protein. It can also enhance aqueous solubility and present a synthetically useful handle for further derivatization.
The 4-Cyclopropyl Substituent: The N-cyclopropyl group on the triazole ring is strategically important for enhancing metabolic stability and potency. nih.goviris-biotech.de Compared to a simple N-H or other N-alkyl groups, the cyclopropyl moiety can protect the nitrogen from metabolic degradation and can provide favorable steric and electronic interactions within a binding pocket. iris-biotech.de
Structure
3D Structure
Properties
CAS No. |
1500689-80-4 |
|---|---|
Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C8H12N4/c1-2-7(1)12-5-10-11-8(12)6-3-9-4-6/h5-7,9H,1-4H2 |
InChI Key |
VTJHESLVARMQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NN=C2C3CNC3 |
Purity |
93 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Azetidin 3 Yl 4 Cyclopropyl 4h 1,2,4 Triazole and Its Analogues
Precursor Synthesis and Functionalization Routes
The efficient construction of the target molecule relies heavily on the successful synthesis of its constituent heterocyclic precursors: the substituted azetidine (B1206935) ring and the cyclopropyl-substituted 1,2,4-triazole (B32235) intermediate.
Synthesis of Substituted Azetidine Ring Systems
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a crucial component. Its synthesis can be approached through various methods, including intramolecular cyclization and cycloaddition reactions. rsc.orgrsc.org The inherent ring strain of azetidines makes them valuable synthons for further functionalization. rsc.org
One common strategy involves the palladium-catalyzed intramolecular amination of C-H bonds in appropriately substituted amine precursors. rsc.orgorganic-chemistry.org This method allows for the formation of the azetidine ring with good functional group tolerance. Another approach is the reduction of β-lactams (azetidin-2-ones), which can be a convenient route to certain azetidine derivatives. rsc.org Furthermore, [2+2] photocycloaddition reactions between imines and alkenes, often catalyzed by transition metals like copper, provide a direct route to substituted azetidines. researchgate.net The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the azetidine ring.
Recent advances have also highlighted the use of azabicyclo[1.1.0]butanes as precursors, which can undergo strain-release homologation to form functionalized azetidines. rsc.org Additionally, the aza-Michael addition of NH-heterocycles to activated alkenes, such as methyl 2-(azetidin-3-ylidene)acetate, offers a pathway to 3-substituted azetidine derivatives. nih.gov
| Method | Description | Key Features |
|---|---|---|
| Intramolecular C-H Amination | Palladium-catalyzed cyclization of amine precursors. rsc.org | Good functional group tolerance. rsc.org |
| β-Lactam Reduction | Reduction of azetidin-2-ones to azetidines. rsc.org | Convenient for specific derivatives. rsc.org |
| [2+2] Photocycloaddition | Copper-catalyzed reaction of imines and alkenes. researchgate.net | Direct route to substituted azetidines. researchgate.net |
| Aza-Michael Addition | Addition of NH-heterocycles to activated alkenes. nih.gov | Effective for 3-substituted azetidines. nih.gov |
Synthesis of Cyclopropyl-Substituted 1,2,4-Triazole Intermediates
The synthesis of the 4-cyclopropyl-4H-1,2,4-triazole moiety is another critical step. The 1,2,4-triazole ring is a stable aromatic heterocycle, and numerous methods exist for its construction. nih.gov The challenge often lies in the regioselective introduction of the cyclopropyl (B3062369) group at the N4 position.
General syntheses of 1,2,4-triazoles often involve the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or a carbonyl group. ijsr.net For N-substituted triazoles, the choice of the starting hydrazine derivative is crucial for directing the substitution pattern. scispace.com
To obtain the 4-cyclopropyl-4H-1,2,4-triazole intermediate, a common approach would be the reaction of cyclopropylamine with a suitable precursor that can cyclize to form the triazole ring. For instance, the reaction of cyclopropylamine with formamide under microwave irradiation has been shown to produce N-substituted triazoles. Another potential route involves the reaction of a cyclopropyl-substituted hydrazine with a one-carbon synthon.
Construction of the 1,2,4-Triazole Ring System
The formation of the 1,2,4-triazole ring itself can be achieved through various cyclization strategies, including traditional condensation reactions and modern multi-component approaches.
Cyclization Reactions and Conditions
The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates such as amidrazones, imidates, or hydrazones. frontiersin.org These reactions can be promoted by heat, acid, or base. For example, the oxidative cyclization of trifluoroacetimidohydrazides mediated by iodine has been used to synthesize trifluoromethyl-substituted 1,2,4-triazoles. isres.org Another method involves the reaction of amidines with hydrazines. frontiersin.org
Visible light-induced [3+2] cyclization reactions have also emerged as a novel method for synthesizing 1,2,4-triazolines, which can then be oxidized to 1,2,4-triazoles under basic or photoredox conditions. rsc.org The choice of reaction conditions is critical for achieving high yields and regioselectivity.
| Starting Materials | Reaction Type | Conditions |
|---|---|---|
| Amidines and Hydrazines | Condensation/Cyclization | Often requires heat or a catalyst. frontiersin.org |
| Trifluoroacetimidohydrazides | Oxidative Cyclization | Iodine-mediated. isres.org |
| - | [3+2] Cycloaddition | Visible light-induced. rsc.org |
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted 1,2,4-triazoles in a single step. isres.orgrsc.org These reactions involve the combination of three or more starting materials to form a complex product, thereby reducing the number of synthetic steps and purification procedures. rsc.org
A notable example is the base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones to yield 1,2,4-triazole-based hybrids. rsc.orgrsc.org Another MCR involves the reaction of anilines, aminopyridines, or pyrimidines to directly form 1-aryl 1,2,4-triazoles. acs.org Metal-free, three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines also provides access to structurally diverse 1H-1,2,4-triazol-3-amines. isres.org Copper-catalyzed MCRs have also been developed for the synthesis of 1,2,4-triazole derivatives from readily available starting materials. isres.org
Coupling Strategies for Azetidine and Cyclopropyl-Triazole Fragments
The final and most crucial step in the synthesis of 3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole is the coupling of the pre-synthesized azetidine and cyclopropyl-triazole fragments. This typically involves the formation of a carbon-carbon or carbon-nitrogen bond between the two heterocyclic rings.
A plausible strategy would involve a nucleophilic substitution reaction where a suitably functionalized azetidine acts as the nucleophile and a triazole derivative with a leaving group at the 3-position serves as the electrophile. For instance, an N-protected 3-aminoazetidine could be coupled with a 3-halo-4-cyclopropyl-4H-1,2,4-triazole.
Alternatively, modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed. nih.gov This would require the preparation of a boronic acid or ester derivative of one of the heterocyclic fragments and a halide or triflate derivative of the other. The choice of catalyst and reaction conditions would be critical to ensure a successful coupling without degradation of the strained azetidine ring. nih.gov For example, a palladium-catalyzed cross-coupling reaction could be envisioned between 3-bromo-4-cyclopropyl-4H-1,2,4-triazole and an azetidin-3-ylboronic acid derivative. The development of a robust and efficient coupling strategy is paramount for the successful synthesis of the target compound and its analogues.
Optimization of Reaction Parameters and Yields
The optimization of reaction conditions is a critical step in the synthesis of 1,2,4-triazoles to maximize yield and purity. Key parameters that are frequently fine-tuned include temperature, solvent, catalyst, and reaction time. For the synthesis of analogous 3,4,5-trisubstituted-1,2,4-triazoles, microwave-induced cyclodehydration has been shown to be an effective method. This approach, following trifluoroanhydride activation of hydrazides and secondary amides, offers a rapid and efficient route to the desired triazole core.
In the context of synthesizing 1,2,4-triazole derivatives, the choice of catalyst and reaction conditions can significantly influence the regioselectivity of the final product. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the use of a silver(I) catalyst selectively yields 1,3-disubstituted-1,2,4-triazoles, whereas a copper(II) catalyst directs the reaction to form 1,5-disubstituted-1,2,4-triazoles. While not directly applicable to the N4-cyclopropyl substituent, this highlights the critical role of the catalyst in directing the formation of specific isomers.
The following table summarizes the optimization of reaction parameters for the synthesis of various substituted 1,2,4-triazoles, which can serve as a guide for the synthesis of this compound.
Table 1: Optimization of Reaction Parameters for the Synthesis of Substituted 1,2,4-Triazoles
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Hydrazides and secondary amides | Trifluoroacetic anhydride, then microwave | Dioxane | 150 (microwave) | 0.5 | High | |
| Aryl diazonium salts and isocyanides | Ag(I) salt | Not specified | Not specified | Not specified | 88 | |
| Aryl diazonium salts and isocyanides | Cu(II) salt | Not specified | Not specified | Not specified | 79 | |
| Amidrazones and anhydrides | HClO4-SiO2 | Solvent-free | 80 | Not specified | 55-95 | |
| Alkynes, TMSN3, and ethers | Copper catalyst | tert-Butanol | 80 | Not specified | 86 |
The data indicates that high yields of 1,2,4-triazoles can be achieved under various conditions, from solvent-free reactions at moderate temperatures to microwave-assisted synthesis at higher temperatures. The choice of catalyst is paramount for controlling regioselectivity, a crucial consideration for the unambiguous synthesis of a 3,4-disubstituted triazole.
Novel Synthetic Approaches and Catalyst Development
Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click chemistry" reaction for the synthesis of 1,2,3-triazoles, and copper catalysts are also effective for 1,2,4-triazole synthesis. A highly effective copper-catalyzed system has been developed for the synthesis of 1,3-disubstituted-1,2,4-triazoles from amidines. This method utilizes oxygen as a green oxidant and demonstrates good functional group tolerance.
Palladium and copper bimetallic systems have also been employed in the three-component cycloaddition reactions to produce triazoles. Furthermore, the use of nano-Cu0/Fe3O4 as a catalyst has been reported for the regioselective synthesis of 1,2,3-triazoles, a technology that could potentially be adapted for 1,2,4-triazole synthesis.
"Green chemistry" approaches are also gaining prominence in the synthesis of triazoles. The use of ultrasound irradiation to mediate reactions can lead to significantly improved reaction rates and yields. For instance, the Huisgen 1,3-dipolar cycloaddition can be carried out under ultrasound conditions at room temperature, offering a more energy-efficient alternative to traditional heating.
The development of organocatalysis provides a metal-free alternative for triazole synthesis. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective catalyst for the 1,3-dipolar cycloaddition between α,β-unsaturated esters and azides to form 1,2,3-triazoles, a strategy that could inspire the development of organocatalytic routes to 1,2,4-triazoles.
The following table provides an overview of some novel catalysts and synthetic approaches for the synthesis of substituted triazoles.
Table 2: Novel Catalysts and Synthetic Approaches for Triazole Synthesis
| Catalyst/Method | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Copper(I) | Hydroxylamine and nitriles | Symmetrically and unsymmetrically substituted 1,2,4-triazoles | One-pot synthesis | |
| Palladium/Copper | Alkynes, allyl methyl carbonate, and TMSN3 | 2-allyl-substituted-1,2,3-triazoles | Bimetallic catalysis | |
| Ultrasound Irradiation | Azides and terminal alkynes | 1,2,3-triazoles | Faster reaction, higher yields, room temperature | |
| DBU (Organocatalyst) | α,β-unsaturated esters and azides | 1,4-disubstituted-1,2,3-triazoles | Metal-free, high yields | |
| Silver(I) | Aryl diazonium salts and isocyanides | 1,3-disubstituted-1,2,4-triazoles | High regioselectivity and yield |
These innovative approaches offer promising avenues for the efficient and selective synthesis of complex triazole derivatives, including this compound. The continued development of new catalysts and synthetic methodologies will undoubtedly facilitate the synthesis of this and other structurally diverse triazoles for various applications.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Azetidin 3 Yl 4 Cyclopropyl 4h 1,2,4 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy would be instrumental in identifying the different proton environments within 3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole. The spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring, the cyclopropyl (B3062369) group, and the triazole ring. The protons of the azetidine ring typically appear as multiplets in the aliphatic region. The methine proton at the 3-position of the azetidine ring, being adjacent to the triazole, would likely be shifted downfield. The cyclopropyl protons would exhibit a characteristic complex multiplet pattern at higher field strengths. The sole proton on the 1,2,4-triazole (B32235) ring is anticipated to appear as a singlet in the aromatic region, significantly downfield due to the deshielding effect of the heterocyclic ring.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for this compound would display unique signals for each carbon atom. The carbons of the 1,2,4-triazole ring are expected to resonate at lower field strengths, characteristic of aromatic heterocyclic carbons. The carbons of the azetidine and cyclopropyl rings will appear in the aliphatic region. The specific chemical shifts would be influenced by the neighboring heteroatoms and ring strain.
Expected ¹H and ¹³C NMR Data (Illustrative)
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Triazole-H | 8.0 - 9.0 (s) | - |
| Triazole-C3 | - | 150 - 160 |
| Triazole-C5 | - | 145 - 155 |
| Azetidine-CH | 4.0 - 5.0 (m) | 45 - 55 |
| Azetidine-CH₂ | 3.5 - 4.5 (m) | 40 - 50 |
| Cyclopropyl-CH | 1.0 - 2.0 (m) | 10 - 20 |
| Cyclopropyl-CH₂ | 0.5 - 1.5 (m) | 5 - 15 |
Note: These are estimated chemical shift ranges based on similar structures and are for illustrative purposes only. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule.
IR Spectroscopy of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include C-H stretching from the azetidine and cyclopropyl groups in the 2850-3000 cm⁻¹ region. The C=N and N=N stretching vibrations of the triazole ring would likely appear in the 1500-1650 cm⁻¹ region. C-N stretching vibrations from both the azetidine and triazole rings would be observed in the fingerprint region (1000-1300 cm⁻¹). The presence of the azetidine NH group would give rise to a characteristic N-H stretching band around 3300-3500 cm⁻¹.
Raman Spectroscopy , being complementary to IR, would be particularly useful for observing non-polar bonds. The symmetric vibrations of the cyclopropyl and triazole rings, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.
Expected Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| N-H Stretch (Azetidine) | 3300 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Triazole) | 1600 - 1650 |
| N=N Stretch (Triazole) | 1500 - 1550 |
| C-N Stretch | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the molecular formula of this compound (C₈H₁₂N₄). The exact mass measurement would provide unambiguous confirmation of its elemental composition.
The fragmentation pattern observed in the mass spectrum would offer valuable structural insights. Common fragmentation pathways could include the loss of the cyclopropyl group, cleavage of the azetidine ring, or fragmentation of the triazole ring. Analysis of these fragment ions would help to confirm the connectivity of the different structural motifs.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and conformational details. This would unequivocally confirm the connectivity and stereochemistry of the molecule in the solid state. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state properties.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
The 3-(azetidin-3-yl) moiety in the target compound contains a stereocenter at the C3 position of the azetidine ring. Therefore, the compound can exist as a pair of enantiomers.
Circular Dichroism (CD) spectroscopy would be a powerful tool for analyzing the stereochemistry of this chiral compound. If the enantiomers are separated or if one is selectively synthesized, their CD spectra would be mirror images of each other. Theoretical calculations of the CD spectrum could be used to assign the absolute configuration of a particular enantiomer by comparing the calculated spectrum with the experimental one.
Computational and Theoretical Investigations of 3 Azetidin 3 Yl 4 Cyclopropyl 4h 1,2,4 Triazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic landscape. These methods are instrumental in predicting molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole, DFT calculations can elucidate a variety of electronic properties that are crucial for understanding its chemical behavior. acs.org By solving the Kohn-Sham equations, one can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals.
Key parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.
Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with biological targets, such as proteins or nucleic acids. For instance, regions of negative electrostatic potential on the triazole nitrogen atoms would suggest their role as hydrogen bond acceptors.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Exemplary Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds. They are not experimental values for this compound.
The three-dimensional structure of a molecule is intimately linked to its function. For a molecule with flexible components like the azetidine (B1206935) and cyclopropyl (B3062369) rings, conformational analysis is essential to identify the most stable spatial arrangements. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped out.
This analysis reveals the global minimum energy conformation, which is the most populated state under thermodynamic equilibrium, as well as other low-energy conformers that may be biologically relevant. The energy barriers between different conformers can also be calculated, providing insight into the molecule's flexibility. The presence of the sterically demanding cyclopropyl group and the puckered azetidine ring will significantly influence the preferred orientation of these substituents relative to the triazole core. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of interactions with the surrounding environment, such as a solvent or a biological macromolecule. frontiersin.org
For this compound, an MD simulation in an aqueous environment would reveal how the molecule interacts with water molecules, providing insights into its solubility and the stability of its different conformations in solution. researchgate.net The simulation would track the trajectory of each atom, allowing for the analysis of parameters such as root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net
Table 2: Illustrative Parameters from Molecular Dynamics Simulations
| Parameter | Exemplary Observation | Significance |
| RMSD of Backbone | Stable trajectory around 1.5 Å | Indicates the molecule maintains a consistent overall structure. |
| RMSF of Azetidine Ring | Higher fluctuations compared to the triazole core | Suggests greater flexibility of the azetidinyl substituent. |
| Radial Distribution Function (g(r)) of Water around Nitrogen Atoms | Peaks at ~2.8 Å | Shows the formation of hydrogen bonds with solvent molecules. |
Note: The observations in this table are illustrative examples of the type of data that can be obtained from MD simulations and are not specific to this compound.
In Silico Prediction of Chemical Reactivity and Stability
Computational methods can also be employed to predict the chemical reactivity and stability of a molecule without the need for laboratory experiments. pensoft.net Reactivity indices derived from DFT calculations, such as electronegativity, chemical hardness, and the electrophilicity index, can provide a quantitative measure of a molecule's susceptibility to chemical reactions. nih.gov
For instance, the Fukui function can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is valuable for predicting potential metabolic pathways, as it can indicate which atoms are most likely to be modified by metabolic enzymes. The stability of the molecule can be assessed by examining its bond dissociation energies and by simulating its behavior under various conditions, such as changes in pH or temperature, using MD simulations.
Ligand-Based Computational Approaches for Target Interaction Profiling (e.g., Pharmacophore Modeling)
In the context of drug discovery, understanding how a molecule might interact with biological targets is of paramount importance. Ligand-based computational approaches, such as pharmacophore modeling, are used when the three-dimensional structure of the target protein is unknown. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to bind to a specific target.
A pharmacophore model for this compound and related molecules would be constructed by identifying common chemical features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, and their spatial relationships. nih.gov For this specific molecule, key pharmacophoric features would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms of the 1,2,4-triazole (B32235) ring.
Hydrogen Bond Donor: The secondary amine of the azetidine ring.
Hydrophobic Feature: The cyclopropyl group.
This pharmacophore model can then be used as a three-dimensional query to screen large databases of chemical compounds to identify other molecules that possess a similar arrangement of features and are therefore likely to bind to the same biological target. This approach is a powerful tool for lead identification and optimization in the early stages of drug development.
Emerging Research Applications and Future Perspectives for 3 Azetidin 3 Yl 4 Cyclopropyl 4h 1,2,4 Triazole Research
Potential in Agricultural Chemical Development (Mechanistic Aspects of Fungicidal and Insecticidal Action)
The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of agricultural fungicides. rsc.orghyphadiscovery.comnih.gov The primary mechanism of action for many triazole-based fungicides involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). organic-chemistry.orgwikipedia.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. organic-chemistry.org By disrupting this pathway, triazole compounds compromise the structural integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. organic-chemistry.orgbldpharm.com The incorporation of the cyclopropyl (B3062369) moiety, as seen in the subject compound, is a known strategy in the design of potent fungicides, with some derivatives showing excellent activity against various plant pathogens. nih.govresearchgate.net
In addition to fungicidal properties, the 1,2,4-triazole nucleus is a component of various insecticides. rsc.orgnih.gov While the specific insecticidal mechanism of 3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole is not defined, related heterocyclic compounds have shown activity through various modes of action. One potential mechanism is the inhibition of carboxylesterase (CES), an enzyme involved in detoxification and nerve function in insects. wikipedia.org The azetidine (B1206935) ring, a four-membered saturated heterocycle, is a valuable pharmacophore in biologically active molecules, often enhancing properties like metabolic stability and cell permeability. organic-chemistry.org The combination of these three structural motifs—triazole, cyclopropyl, and azetidine—suggests a strong potential for developing novel agrochemicals with potent and possibly broad-spectrum activity.
Table 1: Fungicidal Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Target Fungi | EC50 (mg/L) | Reference |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | S. sclerotiorum | 1.59 | frontiersin.org |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | P. infestans | 0.46 | frontiersin.org |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | R. solani | 0.27 | frontiersin.org |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | S. sclerotiorum | 0.12 | frontiersin.org |
| A 1,2,4-triazole derivative (Compound 5k) | Fusarium graminearum | 1.22 | researchgate.net |
Advancements in Material Science Applications
The 1,2,4-triazole ring is a versatile building block in material science due to its high nitrogen content, thermal stability, and coordination capabilities. These properties make it a valuable synthon for a range of advanced materials.
Energetic Materials: Nitrogen-rich heterocycles like 1,2,4-triazole are of great interest for designing high-energy materials (HEMs). frontiersin.org They offer high densities, positive heats of formation, and superior detonation properties, making them potential components for greener energetic materials. organic-chemistry.orgfrontiersin.org
Polymers: 1,2,4-triazole units can be incorporated into polymer backbones to create materials with specific functionalities. For instance, polymers containing 1,2,4-triazole have been investigated for use as proton-conducting membranes in fuel cells, owing to their thermal stability and ability to form hydrogen bond networks. nih.gov
Corrosion Inhibitors: Derivatives of 1,2,4-triazole have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including carbon steel and aluminum brass. hyphadiscovery.comresearchgate.netresearchgate.net These molecules can adsorb onto the metal surface, forming a protective film that hinders corrosive processes. organic-chemistry.orgresearchgate.net The presence of heteroatoms (nitrogen) and π-electrons in the triazole ring facilitates strong interactions with the metal surface. researchgate.net
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the 1,2,4-triazole ring act as excellent linkers for coordinating with metal ions, enabling the construction of coordination polymers and MOFs. rsc.org These materials have potential applications in gas storage, catalysis, and sensing. The 1,2,4-triazole moiety can be derivatized to create linkers with specific geometries and functionalities for designing novel MOF architectures. rsc.orgrsc.org
Innovative Methodologies for High-Throughput Synthesis and Screening
The exploration of the chemical space around this compound necessitates efficient methods for synthesis and biological evaluation. High-throughput synthesis (HTS) and screening techniques are pivotal in accelerating the discovery process.
Modern synthetic methodologies applicable to 1,2,4-triazole derivatives include:
Continuous-Flow Reactors: This technology allows for the rapid, safe, and scalable synthesis of chemical libraries. rsc.orgresearchgate.net Integrated synthesis and purification platforms using continuous-flow processes have been successfully employed for generating 1,2,4-triazole libraries, significantly reducing drug discovery cycle times. rsc.org
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. hyphadiscovery.com This technique is well-suited for the rapid generation of compound arrays for screening.
Automated and Solid-Phase Synthesis: The automation of organic synthesis, often utilizing solid supports, enables the creation of large, discrete compound libraries with high efficiency and purity. frontiersin.orgresearchgate.net
For high-throughput screening, miniaturized assays are employed to evaluate the biological activity of large numbers of compounds. For agricultural applications, this includes validated platforms to test antifungal potential against a panel of relevant plant pathogens in a 96-well plate format, measuring growth inhibition or cell viability. smolecule.com
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from initial design to synthesis planning. organic-chemistry.orgfrontiersin.org For a compound like this compound, these computational tools offer several advantages:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can predict the biological activity and toxicity of novel 1,2,4-triazole derivatives. organic-chemistry.orgnih.gov By training ML algorithms on existing data, researchers can prioritize the synthesis of compounds with the highest probability of desired fungicidal or insecticidal activity and favorable safety profiles. rsc.orgnih.gov
Rational Design of Novel Compounds: AI-driven frameworks can guide the design of new pesticides with optimized properties. hyphadiscovery.comresearchgate.net By analyzing the relationships between molecular substructures and biological outcomes, these tools can suggest modifications to the parent molecule to enhance efficacy or reduce environmental persistence. hyphadiscovery.com
Synthesis Planning: AI platforms can devise novel and efficient retrosynthetic routes for complex molecules. nih.gov By learning from vast databases of chemical reactions, these tools can assist chemists in overcoming synthetic challenges and accelerating the production of target compounds. researchgate.net
Table 2: Applications of AI/ML in the Development of Triazole-based Compounds
| AI/ML Application | Description | Potential Impact |
| Bioactivity Prediction | Using ML models (e.g., Random Forest, KNN) to predict fungicidal, insecticidal, or anticancer activity based on molecular descriptors. nih.govresearchgate.net | Prioritizes synthesis of the most promising candidates, saving time and resources. |
| Toxicity Prediction (QSTR) | Developing models to predict the acute toxicity of 1,2,4-triazole derivatives to various organisms. organic-chemistry.orgnih.gov | Enables early-stage deselection of potentially harmful compounds, leading to safer agrochemicals. |
| Rational Pesticide Design | A tiered computational framework to design pesticides with tunable degradation properties and minimal ecotoxicity. hyphadiscovery.com | Facilitates the creation of more environmentally friendly and sustainable agricultural solutions. |
| Synthesis Route Planning | AI tools that learn from reaction databases to propose novel and efficient synthetic pathways for complex molecules. nih.govwikipedia.orgfrontiersin.org | Accelerates the synthesis of new derivatives for testing and development. |
Unexplored Reactivity and Transformational Pathways
The chemical reactivity of this compound has not been specifically detailed in the literature. However, its constituent functional groups suggest a rich and largely unexplored reactive landscape.
Azetidine Ring Transformations: The azetidine ring possesses significant ring-strain energy (approximately 25.2 kcal/mol), making it susceptible to strain-driven reactions. researchgate.net This inherent strain can be harnessed for various synthetic transformations, including:
Nucleophilic Ring-Opening: The azetidine ring can be opened by various nucleophiles, often under acidic conditions or after quaternization of the ring nitrogen, to yield highly functionalized acyclic amines. rsc.orgresearchgate.net
Cycloaddition and Rearrangement Reactions: The strained ring can participate in cycloaddition reactions and various rearrangements, providing access to larger, more complex heterocyclic systems. rsc.org
Cyclopropyl Group Reactivity: The cyclopropyl group is known for its unique electronic properties, behaving in some contexts like a double bond. wikipedia.orgstackexchange.com It is susceptible to ring-opening reactions, particularly when adjacent to an electron-accepting group, making it a target for nucleophilic attack. nih.gov Furthermore, metabolic studies on drugs containing cyclopropylamines have shown that this moiety can undergo CYP-mediated oxidation, leading to reactive ring-opened intermediates. hyphadiscovery.com
1,2,4-Triazole Ring Functionalization: While the triazole ring itself is relatively stable, it can undergo various transformations. For instance, triazole-3-thiones can be converted to the corresponding triazoles via desulfurization. organic-chemistry.org The C-H bonds on the triazole ring or its substituents can also be targets for functionalization reactions, such as arylation, directed by other parts of the molecule. organic-chemistry.org
The interplay between these three reactive moieties presents intriguing possibilities for novel chemical transformations. For example, a reaction initiated at the azetidine or cyclopropyl group could trigger a cascade that modifies the triazole ring, or vice versa. Exploring these pathways could lead to the discovery of new scaffolds with unique chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, alkylation of azetidine derivatives with halogenated triazole precursors under reflux in ethanol or acetonitrile (4–6 hours, 80–100°C) is a common approach . Optimization includes:
- Temperature control : Higher temperatures (e.g., 165°C) improve reaction rates but may require pressurized systems to avoid decomposition .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance electrophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-N triazole rings at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., azetidine CH₂ at δ 3.2–3.5 ppm, cyclopropyl CH at δ 1.2–1.5 ppm) .
- Elemental Analysis : Validates empirical formula (C₈H₁₂N₄ requires C 54.52%, H 6.87%, N 31.79%) .
- HPLC-MS : Confirms molecular weight (MW 176.2 g/mol) and purity (>95%) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Approach :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values <50 µg/mL indicate potential activity .
- Cytotoxicity Assays : MTT tests on mammalian cell lines (e.g., HEK293) to assess safety (IC₅₀ >100 µM preferred) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Crystallographic Workflow :
Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) .
Structure Solution : Employ SHELXT for direct methods or SHELXD for dual-space algorithms .
Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. Address twinning (e.g., Rint >0.05) using TWIN/BASF commands .
Q. What strategies mitigate low yields in triazole-azetidine coupling reactions?
- Troubleshooting :
- Steric Effects : Introduce bulky directing groups (e.g., tert-butyl) to stabilize intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 45 minutes at 165°C vs. 4 hours conventionally) and improves yields by 15–20% .
- Catalytic Systems : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) enhance regioselectivity .
Q. How do substituent variations on the triazole ring influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Alkyl Chain Length : Longer chains (e.g., decylthio) enhance lipophilicity and antifungal activity (MIC reduced from 64 µg/mL to 8 µg/mL) .
- Electron-Withdrawing Groups : Nitro or halogens (e.g., Br) improve antibacterial potency by 2–4-fold via membrane disruption .
- Azetidine Modifications : N-alkylation (e.g., 3-fluoropropyl) increases metabolic stability in pharmacokinetic studies .
Q. What computational methods validate the compound’s interaction with biological targets?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with cytochrome P450 or kinase targets (e.g., EGFR). Use PDB IDs 4R3P or 1M17 for reference .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å acceptable) .
- ADMET Prediction : SwissADME or pkCSM to predict bioavailability (e.g., LogP <3) and toxicity (e.g., Ames test negativity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
